Tert-butyl thiophene-2-carboxylate

Description

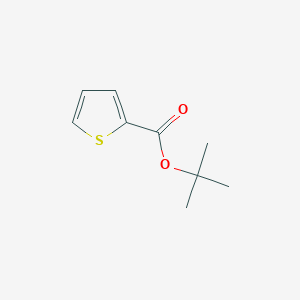

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542206 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-62-8 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Thiophene 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the thiophene (B33073) ring in tert-butyl thiophene-2-carboxylate (B1233283) is characterized by a balance between the inherent electron-rich nature of the thiophene system and the deactivating effect of the C2-ester group.

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing tert-butoxycarbonyl group at the C2 position deactivates the ring, making these reactions less favorable compared to unsubstituted thiophene. Substitution, when it does occur, is directed to the C5 position, which is the most activated position on the deactivated ring. The C2 position is blocked, and the C5 position is electronically favored for attack due to resonance stabilization of the intermediate sigma complex. Electrophilic substitution reactions on thiophene generally proceed under mild conditions, though the deactivating group on tert-butyl thiophene-2-carboxylate may necessitate stronger reagents or catalysts. pearson.com

Table 1: Electrophilic Substitution Reactions of Thiophene Derivatives

| Reaction Type | Reagent Example | Expected Product Position |

|---|---|---|

| Halogenation | Bromine (Br₂) | 5-bromo derivative |

| Nitration | Nitric acid (HNO₃) | 5-nitro derivative |

The formation of the carbanion is a rate-limiting step, involving the cleavage of a C-H bond. mdpi.com Once formed, this carbon-centered nucleophile reacts rapidly with various electrophiles. mdpi.com This reactivity provides a powerful method for introducing substituents at a specific position on the thiophene ring, which is not accessible through direct electrophilic substitution.

Table 2: Formation and Reaction of Thiophene Carbanions

| Base | Intermediate | Subsequent Reaction Example | Product Type |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | 5-Lithiothiophene derivative wikipedia.org | Reaction with CO₂ | 5-Carboxy derivative mdpi.com |

Oxidation and Reduction Pathways

The sulfur atom in the thiophene ring is susceptible to both oxidation and reduction, leading to a variety of derivatives with modified electronic and steric properties. researchgate.net

The sulfur atom in the thiophene ring can be oxidized to form thiophene 1-oxides (sulfoxides) and, with stronger oxidizing agents or harsher conditions, thiophene 1,1-dioxides (sulfones). researchgate.net Common oxidizing agents used for this transformation include meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. researchgate.net For instance, studies on related compounds like 2,5-di-tert-butylthiophene (B157752) have shown successful oxidation to the corresponding thiophene 1-oxide using m-CPBA. researchgate.net The resulting sulfoxides and sulfones are valuable synthetic intermediates, often used in Diels-Alder reactions. researchgate.net

Table 3: Oxidation of Thiophenes

| Starting Material Class | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| Substituted Thiophenes | m-Chloroperbenzoic acid (m-CPBA) | Thiophene 1-oxides | researchgate.net |

The thiophene ring can undergo reduction, although this often requires specific catalysts and conditions due to the aromatic stability of the ring. Partial or complete reduction of the thiophene moiety can lead to the formation of thiol derivatives. researchgate.net For example, catalytic hydrogenation can reduce the thiophene ring, and desulfurization can occur with reagents like Raney Nickel. The reduction of the carboxylate ester group itself can also be achieved using powerful reducing agents like lithium aluminum hydride, which would yield the corresponding alcohol. The specific reduction of the thiophene sulfur in this compound would likely yield a derivative of tert-butylthiol. wikipedia.org

Carbon-Carbon Bond Formation Strategies

This compound serves as a valuable scaffold for the construction of new carbon-carbon bonds, primarily through two major pathways: reactions involving carbanion intermediates and transition-metal-catalyzed cross-coupling reactions.

The 5-lithio carbanion intermediate, generated via deprotonation with a strong base as discussed in section 3.1.2, is a cornerstone of C-C bond formation. wikipedia.org This nucleophilic species can react with a wide array of carbon electrophiles, such as aldehydes, ketones, and alkyl halides, to install new carbon substituents at the C5 position.

Furthermore, thiophene derivatives are excellent substrates in palladium-catalyzed cross-coupling reactions. wikipedia.orgchemistry.coach After converting the thiophene into a suitable derivative (e.g., a bromo- or boronic acid-substituted thiophene), it can participate in reactions such as the Suzuki, Heck, or Sonogashira couplings. chemistry.coach These reactions are highly efficient for forming C-C bonds between the thiophene ring and various aryl, vinyl, or alkynyl groups, enabling the synthesis of complex conjugated molecules. chemistry.coachorganic-chemistry.org For example, a 5-brominated derivative of this compound could be coupled with an arylboronic acid in a Suzuki reaction to form a 5-arylthiophene derivative.

Table 4: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Key Reagents | Bond Type Formed | Mechanistic Feature |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Base, Organoborane chemistry.coach | C(sp²)-C(sp²) | Transmetallation from boron to palladium chemistry.coach |

| Heck Reaction | Pd catalyst, Base, Alkene chemistry.coach | C(sp²)-C(sp²) (vinyl) | Carbopalladation of an alkene |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Terminal Alkyne chemistry.coach | C(sp²)-C(sp) | Coupling of a terminal alkyne with an aryl halide chemistry.coach |

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

While direct examples of this compound in Buchwald-Hartwig amination are not extensively documented in readily available literature, the broader class of thiophene carboxylates participates in related cross-coupling reactions. The principles of Buchwald-Hartwig and other palladium-catalyzed cross-couplings are frequently applied to heterocyclic systems. These reactions typically involve the palladium-catalyzed formation of carbon-nitrogen or carbon-carbon bonds. The electronic properties of the thiophene ring and the steric hindrance of the tert-butyl ester group would be expected to influence reaction efficiency and regioselectivity.

Palladium-Catalyzed Direct Arylation of Thiophene Derivatives with Regioselectivity Control

Palladium-catalyzed direct arylation has emerged as a powerful tool for C-C bond formation, and thiophene derivatives are common substrates. rsc.org The regioselectivity of these reactions is a critical aspect, with arylation typically favoring the C2 or C5 positions of the thiophene ring due to higher reactivity. rsc.org However, recent advancements have enabled more controlled arylation at the C3 or C4 positions by carefully selecting catalysts and reaction conditions. rsc.org

In the case of 3-substituted thiophenes, direct arylation can lead to a mixture of C2 and C5 arylated products. For instance, the palladium-catalyzed direct arylation of 3-methylthiophene (B123197) with tert-butyl 2-bromobenzoate (B1222928) initially showed poor regioselectivity. nih.gov The use of sterically hindered aryl bromides has been explored as a strategy to favor arylation at the less sterically hindered C5 position of 3-substituted thiophenes. nih.gov The interplay between the electronic effects of the substituent at the 3-position and the steric bulk of both the coupling partner and the catalyst system is crucial in determining the final product distribution. nih.govunirioja.es

Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation of 3-Methylthiophene nih.gov

| Aryl Halide | Catalyst System | Solvent | Base | C5:C2 Selectivity |

| tert-Butyl 2-bromobenzoate | Pd(OAc)₂ | DMA | KOAc | 34:66 |

This table illustrates how reaction conditions can influence the regiochemical outcome of direct arylation on a substituted thiophene ring.

Liebeskind–Srogl Cross-Coupling Reactions Utilizing Copper(I) Thiophene-2-carboxylate (CuTC)

The Liebeskind-Srogl cross-coupling reaction is a significant method for carbon-carbon bond formation, initially utilizing a thioester and a boronic acid with a palladium catalyst and a stoichiometric amount of copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgresearchgate.net CuTC, which can be synthesized from thiophene-2-carboxylic acid (derivable from its tert-butyl ester), plays a crucial role as a co-metal catalyst in the original protocol. wikipedia.org

This reaction is valued for its mild, non-basic conditions and tolerance of various functional groups. acs.orgscispace.comresearchgate.net It has been successfully applied in the synthesis of complex molecules and natural products. wikipedia.org The scope of the Liebeskind-Srogl reaction is broad, encompassing the synthesis of ketones from thiol esters and boronic acids, as well as the formation of aryl and heteroaryl amidines and nitriles. researchgate.netacs.orgscispace.com

Table 2: Applications of Liebeskind-Srogl Coupling with CuTC

| Reactants | Product Type | Key Features | Citations |

| Thioester and Boronic Acid | Ketone | Mild, non-basic conditions. scispace.com | wikipedia.orgscispace.com |

| SEM-protected Thiopseudourea and Boronic Acids | Protected Benzamidines | Good to excellent yields (40-91%). acs.org | acs.org |

| Thiocyanates and Boronic Acids | Nitriles | Complements classic cyanation methods. researchgate.net | researchgate.net |

This table showcases the versatility of the Liebeskind-Srogl reaction where CuTC is a key component.

Amidation Reactions via Acid Chloride Intermediates from tert-Butyl Esters

Tert-butyl esters, such as this compound, can be converted into amides through a two-step sequence. The first step involves the conversion of the ester to the corresponding acid chloride. This is typically achieved by reaction with reagents like thionyl chloride or oxalyl chloride in a suitable solvent that does not interfere with the reaction. google.com

Once the thiophene-2-carbonyl chloride is formed, it can readily react with a wide range of primary or secondary amines to form the desired amide. This method is a standard and widely used transformation in organic synthesis for the construction of amide bonds. For example, the synthesis of various amide derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylate has been achieved by reacting the corresponding acyl chloride with various anilines. researchgate.net

Mechanistic Elucidation of Key Reactions

Detailed Mechanisms of C–H Carboxylation, Including CO₂ Insertion

The direct carboxylation of aromatic C-H bonds with carbon dioxide (CO₂) is a highly attractive but challenging transformation. nih.govresearchgate.net Rhodium-catalyzed systems have shown promise in this area. nih.govacs.org A proposed mechanism for the Rh(I)-catalyzed carboxylation of arenes involves several key steps. The process is thought to begin with the generation of a 14-electron methylrhodium(I) complex, which then undergoes oxidative addition to an aromatic C-H bond. nih.gov This is followed by the reductive elimination of methane (B114726) to produce a reactive arylrhodium(I) species. nih.gov

The crucial CO₂ insertion step then occurs, where the nucleophilic arylrhodium(I) complex attacks the electrophilic carbon of CO₂, forming a rhodium(I) carboxylate complex. nih.govchemrxiv.org This intermediate is then turned over to regenerate the active catalyst. Kinetic studies have indicated that the C-H bond activation is often the turnover-limiting step in the catalytic cycle. nih.gov DFT calculations have been employed to further investigate the energetics of CO₂ insertion into either the Rh-C or a potential Rh-O bond, suggesting that while Rh-O insertion may be kinetically feasible, Rh-C insertion is thermodynamically favored. chemrxiv.org

Influence of the tert-Butyl Group on Regioselectivity and Reaction Pathways

The tert-butyl group of this compound exerts a significant influence on the reactivity and regioselectivity of reactions involving the thiophene ring. This is primarily due to its large steric bulk.

In reactions such as palladium-catalyzed direct arylation, the steric hindrance from the tert-butyl ester at the 2-position can influence the site of subsequent functionalization. While the electronic nature of the ester group deactivates the ring towards electrophilic attack and directs incoming groups, the steric bulk can physically block access to the adjacent C3 position. This often results in reactions occurring at the more accessible C4 or C5 positions.

The steric effect is also a critical factor in cyclization reactions. The presence of a bulky group can favor certain cyclization pathways over others due to conformational constraints. nih.gov For example, in the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, steric factors around the triple bond can influence the ease of Pd(II) coordination, which is a key step in the proposed mechanism. nih.gov

Studies on Steric and Electronic Influences in Thiophene Reactivity

The chemical reactivity of the thiophene ring in this compound is profoundly influenced by the interplay of steric and electronic effects originating from its two substituents: the tert-butyl group and the ester functionality at the 2-position. The spatial arrangement and electronic nature of these groups dictate the molecule's behavior in chemical reactions, influencing reaction rates, regioselectivity, and the stability of intermediates.

Electronic Influences

The electronic landscape of the thiophene ring is significantly modulated by its substituents. Quantum mechanical calculations performed on structurally similar thiophene carboxylic acids reveal that even slight differences in structure can lead to statistically significant variations in reaction yields. researchgate.net Computational studies using methods such as Density Functional Theory (DFT) are employed to evaluate molecular geometry, electronic structure, and reactivity. researchgate.net These studies analyze factors like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential to understand the intrinsic reactivity of the molecule. researchgate.net For instance, the delocalization of the LUMO is critical for reactions involving nucleophiles. researchgate.net

The tert-butyl group, while often considered primarily for its steric bulk, also exerts a notable electronic effect. Research on complex organic molecules has shown that the introduction of tert-butyl groups can raise the energy level of the LUMO, likely due to a combination of hyperconjugation and electrostatic effects. nih.gov This modification of the LUMO level directly impacts the molecule's electrochemical properties and its reactivity toward electron acceptors. nih.gov

In reactions such as the direct carboxylation of thiophene with CO2, the electronic properties of the reagents and the substrate are crucial. mdpi.com The mechanism involves the cleavage of a C-H bond, a step that is highly sensitive to the acidity of the proton and the basicity of the medium. mdpi.com Studies show that the energy barrier for this C-H activation is the rate-determining step, being higher than the subsequent CO2 insertion. mdpi.com The efficiency of this reaction is improved when using auxiliary bases with stronger electron-donating groups, which highlights the importance of electronic factors in facilitating the reaction. mdpi.com

Steric Influences

The most prominent feature of the tert-butyl group is its significant steric hindrance. accessscience.com This bulkiness can play a crucial role in directing the outcome of chemical reactions. In many cases, bulky groups like tert-butyl are incorporated into molecules to enhance regioselectivity. nih.gov By physically blocking certain reaction sites, they can force a reaction to occur at a less hindered, specific position.

Furthermore, the steric bulk of tert-butyl groups is widely exploited to improve the solubility of large, planar aromatic molecules. nih.gov It achieves this by disrupting intermolecular π-π stacking and aggregation, making the compounds more amenable to processing in solution for various applications. nih.gov

Detailed Research Findings on Electronic Effects

A study on tetrathiafulvalene-tetraazapyrene (TTF-TAP) triads provides a clear example of the electronic impact of tert-butylation. The insertion of tert-butyl groups onto the molecular framework resulted in measurable changes in the redox properties of the molecule, as summarized in the table below.

Table 1: Comparison of Redox Potentials (V) for TTF-TAP and TTF-t-Bu-TAP

| Compound | First Oxidation | Second Oxidation | First Reduction | Second Reduction |

|---|---|---|---|---|

| TTF-TAP | 0.70 | 1.03 | -0.67 | -1.19 |

| TTF-t-Bu-TAP | 0.70 | 1.03 | -0.50 | -1.02 |

Data sourced from a comparative study on the electronic effects of tert-butyl groups. nih.gov

The data indicates that while the oxidation potentials of the two TTF units were unaffected, the reduction potentials of the TAP core were positively shifted in the tert-butylated compound (TTF-t-Bu-TAP). nih.gov This shift is attributed to the raising of the TAP-localized LUMO level by approximately 0.17 eV, a finding consistent with DFT calculations. nih.gov This demonstrates that the tert-butyl group can mediate intramolecular electronic interactions, thereby altering the molecule's fundamental electronic characteristics. nih.gov

Applications of Tert Butyl Thiophene 2 Carboxylate As a Synthetic Intermediate

Building Blocks for Complex Organic Molecules

The compound serves as a foundational component for constructing more elaborate molecular architectures, particularly those containing heterocyclic systems.

Thiophene (B33073) carboxamides are a significant class of compounds with diverse biological activities. researchgate.netnih.govmdpi.com The synthesis of these amides often requires the carboxylic acid functionality to be activated or coupled with an amine. Tert-butyl thiophene-2-carboxylate (B1233283) can be hydrolyzed to the corresponding thiophene-2-carboxylic acid, which is then activated, often with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to facilitate amide bond formation with various aniline (B41778) derivatives. nih.gov In other synthetic strategies, related compounds such as tert-butyl 2-amino-thiophene-3-carboxylates are used, where the tert-butyl ester protects the carboxyl group during amidation at the amino position. researchgate.net This protective strategy is crucial for the sequential and controlled synthesis of complex thiophene-based molecules.

The thiophene moiety is a common scaffold integrated into various nitrogen-containing heterocyclic systems, including pyrazoles and triazinium salts. nih.govnih.govmdpi.com

Pyrazoles: Tert-butyl thiophene-2-carboxylate is an important precursor for synthesizing thiophene-pyrazole hybrids. In one approach, 5-bromothiophene-2-carboxylic acid is reacted with a tert-butoxycarbonyl (BOC)-protected aminopyrazole, such as tert-butyl-3-amino-5-methylpyrazole-1-carboxylate. nih.gov The BOC group, which contains a tert-butyl moiety, serves to protect the pyrazole (B372694) nitrogen, preventing side reactions and directing the amide linkage formation. nih.gov While this example uses a protected pyrazole, the strategy highlights the utility of tert-butyl protecting groups in the synthesis of these fused systems. The resulting intermediate can undergo further reactions, like Suzuki-Miyaura cross-coupling, to yield functionalized thiophene-based pyrazole amides. nih.gov

| Entry | Methodology | Product | Yield | Reference |

| 1 | Reaction of 5-bromothiophene carboxylic acid with tert-butyl-3-amino-5-methylpyrazole-1-carboxylate in the presence of TiCl₄ and pyridine. | Unprotected thiophene-pyrazole amide | 48% | nih.gov |

| 2 | Suzuki-Miyaura cross-coupling of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with various boronic acids. | Arylated thiophene-pyrazole amides | 66-81% | nih.gov |

Triazinium Salts: The synthesis of C₃-modified N1-tert-butyl-1,2,4-triazinium salts has been achieved through a Liebeskind–Srogl cross-coupling reaction. nih.govacs.org This reaction utilizes copper(I) thiophene-2-carboxylate (CuTC) as a mediator. nih.govacs.org Thiophene-2-carboxylic acid, which can be readily obtained by the deprotection of this compound, is the direct precursor to CuTC. wikipedia.org The N1-tert-butyl triazinium salts are noted for their high reactivity and stability under biological conditions, making them valuable for applications like bioorthogonal labeling. nih.govacs.org The tert-butyl group on the triazinium was found to be well-tolerated in the reaction conditions, unlike smaller alkyl groups. nih.govacs.org

Thiophene derivatives, particularly halogenated 2-thiophenecarboxylic acids, are key building blocks for new classes of agrochemicals. beilstein-journals.orgresearchgate.netbeilstein-journals.org These intermediates are essential for assembling the C-ring portion of certain 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, which show selective activity against pests like aphids and mites. beilstein-journals.orgresearchgate.net The synthesis of these complex agrochemicals involves multiple steps, including halogenation and the introduction of the carboxylic acid functionality. This compound can function as a stable, protected intermediate in these synthetic routes, allowing for regioselective modifications on the thiophene ring before the final deprotection to the carboxylic acid needed for assembly. beilstein-journals.org The use of tert-butyl groups is a recurring theme in the production of agrochemical raw materials. arkema.com

Beyond agrochemicals, this compound serves as an intermediate in the broader category of fine chemicals, which includes specialized substances for pharmaceuticals and other high-value applications. beilstein-journals.org Its role as a precursor to complex heterocyclic systems like triazole insecticides and biologically active pyrazoles demonstrates its utility. nih.govbeilstein-journals.org The ability to use the tert-butyl ester as a protecting group makes it an adaptable building block for creating a variety of substituted thiophenes, which are integral to many fine chemical manufacturing processes. beilstein-journals.orgbeilstein-journals.org

Precursors for Functionalized Thiophene Derivatives

The compound is a starting point for creating other functionalized thiophenes by modifying the carboxylate group or other positions on the ring.

Thiophene-2-acetic acid is an important organosulfur compound that serves as a precursor to the cephalosporin (B10832234) antibiotics cephaloridine (B1668813) and cephalothin. wikipedia.org It is typically prepared from 2-acetylthiophene (B1664040). wikipedia.org However, this compound offers an alternative, controlled pathway to this valuable derivative. The synthesis can proceed through a homologation sequence, which involves the following steps:

Reduction of the tert-butyl ester to the corresponding primary alcohol (2-hydroxymethylthiophene).

Conversion of the alcohol to a halide (e.g., 2-chloromethylthiophene).

Nucleophilic substitution with a cyanide source to form 2-thienylacetonitrile.

Hydrolysis of the nitrile to yield thiophene-2-acetic acid.

Throughout this multi-step conversion, the tert-butyl group is not present, but starting from the parent ester allows for a planned and controlled synthesis of the target acetic acid derivative.

Formation of Acylhydrazones and Related Scaffolds

Acylhydrazones are a class of compounds known for their diverse biological activities and their role as versatile intermediates in the synthesis of various heterocyclic systems. The formation of acylhydrazones from this compound is a chemically intuitive process, proceeding through the reaction of the ester with hydrazine (B178648) hydrate. This reaction, a standard method for the preparation of carbohydrazides, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the tert-butoxy (B1229062) group and the formation of thiophene-2-carbohydrazide (B147627).

While direct literature detailing the synthesis of acylhydrazones specifically from this compound is not abundant, the general transformation is well-established for other thiophene-2-carboxylic acid derivatives. For instance, 2-thiophenecarbohydrazide can be efficiently prepared from 2-thiophenecarboxylic acid through activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by treatment with hydrazine. This resulting thiophene-2-carbohydrazide is the key intermediate that is then condensed with various aldehydes or ketones to yield the corresponding N-acylhydrazones. This condensation reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

The general synthetic scheme can be represented as follows:

Step 1: Formation of Thiophene-2-carbohydrazide this compound reacts with hydrazine hydrate, typically with heating, to yield thiophene-2-carbohydrazide and tert-butanol (B103910) as a byproduct.

Step 2: Formation of Acylhydrazone The isolated thiophene-2-carbohydrazide is then reacted with a selected aldehyde or ketone to form the final acylhydrazone product.

A variety of substituted benzaldehydes can be employed in the second step to generate a library of thiophene-based acylhydrazones, each with potentially unique properties. For example, the synthesis of N'-benzylidenebenzo[b]thiophene-2-carbohydrazide has been reported, demonstrating the feasibility of this approach with related thiophene scaffolds. researchgate.net

Table 1: Examples of Reagents for Acylhydrazone Synthesis

| Starting Material | Reagent 1 | Reagent 2 | Product Class |

| This compound | Hydrazine hydrate | - | Thiophene-2-carbohydrazide |

| Thiophene-2-carbohydrazide | Substituted Aldehyde/Ketone | Acid catalyst (optional) | Thiophene-2-acylhydrazone |

| Benzo[b]thiophene-2-carboxylic acid | Tert-butyl carbazate (B1233558), DCC, DMAP | TFA, Substituted benzaldehyde | Benzo[b]thiophene acylhydrazone |

This table presents a general overview of reagents used in the synthesis of thiophene-based acylhydrazones and related intermediates.

Role in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the thiophene ring make it a valuable component in the design of advanced materials. This compound, as a functionalized thiophene monomer, holds potential for application in the development of novel polymers and molecular devices with tailored properties.

Monomeric Units for Conductive Polymer Synthesis

Thiophene-based polymers are a cornerstone of the field of conductive polymers, materials that combine the electrical properties of metals with the processing advantages of plastics. journalskuwait.org The polymerization of thiophene monomers, typically occurring at the 2 and 5 positions, leads to the formation of a conjugated polymer backbone with delocalized π-electrons, which are responsible for charge transport. nih.gov

While 3-substituted thiophenes have been more extensively studied, 2-substituted thiophenes, including those with carboxylate functionalities, are also valuable monomers. The polymerization of thiophene-2-carbaldehyde, for example, has been demonstrated to yield poly(thiophene-2-carbaldehyde). journalskuwait.org Furthermore, poly(2-thiophen-3-yl-malonic acid), a polymer with two carboxylic acid groups per repeating unit, has been synthesized from a corresponding diester monomer, showcasing the viability of incorporating ester groups at the 2-position of the thiophene ring in polymer synthesis. researchgate.net

The tert-butyl ester group in this compound can serve a dual purpose. Firstly, it can enhance the solubility of the resulting polymer, facilitating its processing and characterization. Secondly, the ester group can be subsequently hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for tuning the polymer's properties, such as its interaction with other materials or its response to pH changes. The polymerization of such monomers can be achieved through various methods, including electrochemical polymerization or metal-catalyzed cross-coupling reactions. rsc.org

Incorporation into Regioregular Thiophene-Based Conjugated Polymers for Electronic and Optoelectronic Applications

The performance of thiophene-based polymers in electronic and optoelectronic devices is highly dependent on their structural regularity. Regioregular polymers, where the monomer units are coupled in a consistent head-to-tail fashion, exhibit enhanced crystallinity and improved charge carrier mobility compared to their regiorandom counterparts. nih.gov This ordered structure facilitates efficient intra- and inter-chain charge transport, which is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).

The incorporation of an electron-withdrawing group, such as a carboxylate ester, onto the thiophene ring can significantly influence the electronic properties of the resulting polymer. These substituents can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modulation of the frontier orbital energies can lead to improved air stability of the polymer (by making it less susceptible to oxidation) and can be used to fine-tune the polymer's absorption spectrum and its energy level alignment with other materials in a device.

For instance, the synthesis of regioisomeric polythiophene copolymers with alkoxycarbonyl side-chains has demonstrated that the position of the substituent has a profound impact on the polymer's morphology and charge-transport characteristics. korea.ac.kr While direct polymerization of this compound into a regioregular homopolymer might be challenging due to potential steric hindrance from the 2-substituent, its copolymerization with other thiophene monomers offers a viable strategy to introduce its specific electronic features into a conjugated polymer backbone.

Table 2: Influence of Substituents on Polythiophene Properties

| Substituent Type | Effect on Polymer Properties | Reference |

| Alkyl Chains | Increased solubility and processability. | nih.gov |

| Alkoxycarbonyl Groups | Lowered HOMO/LUMO levels, improved air stability. | korea.ac.kr |

| Chiral Side Chains | Induction of helical structures and chiroptical properties. | nih.gov |

This table summarizes the general effects of different substituent types on the properties of polythiophenes.

Design of Molecular Switches Incorporating Thiophene Carboxylates

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. This switching behavior is accompanied by a change in the molecule's physical properties, including its absorption spectrum, fluorescence, or conductivity, making them attractive components for molecular-scale devices, sensors, and data storage.

Thiophene derivatives have been successfully incorporated into various classes of photochromic molecular switches, which are switched by light. A prominent example is the diarylethene family, where two thiophene rings are connected by a photo-switchable ethene bridge. Diarylethenes containing thiophenecarboxylic acid units have been synthesized and their photoluminescence switching properties have been investigated. nih.govodu.edu The carboxylic acid group in these molecules can serve as an anchor to attach the switch to other molecules or surfaces, such as quantum dots, enabling the photomodulation of the properties of the entire hybrid system. nih.govodu.edu

While a molecular switch directly derived from this compound has not been explicitly reported, the existing research provides a clear blueprint for its potential design. The tert-butyl ester could be hydrolyzed to the carboxylic acid, which could then be incorporated into a known photochromic scaffold like a diarylethene or a spiropyran. The thiophene unit itself plays a crucial role in the electronic properties of the switch, and the ester group could offer a route for further functionalization to fine-tune the switching behavior. For instance, photochromic oligothienoacene derivatives with photo-switchable luminescence have been developed, highlighting the versatility of thiophene building blocks in this area. nih.gov

Table 3: Examples of Thiophene-Based Molecular Switches

| Photochromic Core | Thiophene Derivative | Switching Stimulus | Application | Reference |

| Diarylethene | 4,4′-(1-cyclopentene-1,2-diyl)bis[5-methyl-2-thiophenecarboxylic acid] | UV/Visible Light | Photoluminescence switching of quantum dots | nih.govodu.edu |

| Spiropyran | Thiophene-substituted spiropyrans | UV/Visible Light | Materials-based switches | nih.gov |

| Thiophene-imidazole | Diarylethene with thiophene-imidazole core | UV/Blue Light | Fluorescent molecular photoswitches | researchgate.net |

This table provides examples of different photochromic systems that incorporate thiophene derivatives.

Computational and Theoretical Investigations of Tert Butyl Thiophene 2 Carboxylate

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving the formation of thiophene-2-carboxylates. These studies model the interactions between reactants, catalysts, and intermediates, providing a step-by-step view of the reaction pathway.

The direct carboxylation of thiophene (B33073) with carbon dioxide is a key process for synthesizing precursors to tert-butyl thiophene-2-carboxylate (B1233283). DFT studies have analyzed two primary mechanistic routes: a base-mediated pathway and a transition-metal-catalyzed pathway.

In a base-mediated system using cesium carbonate and a carboxylate co-catalyst, the reaction proceeds through two main steps:

C–H Bond Cleavage: The reaction begins with the deprotonation of the thiophene ring at the C-H bond. mdpi.com The combination of carbonate and a carboxylate salt acts as the base to abstract a proton, creating a thiophene carbanion. mdpi.com This initial proton abstraction is a critical activation step. mdpi.com

CO2 Insertion: The resulting carbon-centered nucleophile (thiophene carbanion) then attacks the electrophilic carbon atom of the CO2 molecule. mdpi.com This step forms the new C–C bond, resulting in the thiophene carboxylate. mdpi.com

In a Palladium(II)-catalyzed reaction, the mechanism is different. It is proposed to involve the cleavage of the C–H bond of the thiophene and the subsequent insertion of CO2 into the newly formed Palladium-Carbon bond. mdpi.com

The table below summarizes the calculated activation energies for the C-H activation and CO2 insertion steps in a pivalate-assisted, carbonate-promoted carboxylation of thiophene.

| Reaction Step | Pathway | Activation Energy (ΔE‡) |

|---|---|---|

| C-H Activation (Proton Abstraction) | Formation of mono-carboxylate | 31.9 |

| CO2 Insertion | Formation of mono-carboxylate | -16.1 |

| C-H Activation (Proton Abstraction) | Formation of di-carboxylate | 33.7 |

| CO2 Insertion | Formation of di-carboxylate | -14.8 |

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a powerful concept for understanding chemical reactivity and activation barriers. rsc.orgvu.nl Within this framework, the potential energy surface along a reaction coordinate is decomposed into two components:

Strain Energy (ΔEstrain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt at any given point along the reaction coordinate. rsc.org This term is inherently destabilizing (positive). nih.gov

Interaction Energy (ΔEint): The actual interaction energy between the deformed reactants. rsc.org This includes electrostatic, orbital (HOMO-LUMO), and Pauli repulsion interactions. vu.nl

The activation energy (ΔE‡) is the sum of the strain and interaction energies at the transition state (ΔE‡ = ΔEstrain‡ + ΔEint‡).

In the context of thiophene carboxylation, the ASM can be applied to understand why the C-H activation barrier is higher than the CO2 insertion barrier in the base-mediated process. mdpi.com

For C-H activation: A significant amount of strain energy is required to distort the thiophene C-H bond and the carbonate base to achieve the transition state geometry for proton transfer.

For CO2 insertion: The interaction between the highly nucleophilic thiophene carbanion and the electrophilic CO2 molecule is very favorable. mdpi.com This strong, stabilizing interaction energy (ΔEint) leads to a transition state that is lower in energy than the initial carbanion intermediate, resulting in a negative activation barrier relative to that intermediate. mdpi.com

Transition metals, particularly palladium, provide an alternative pathway for the carboxylation of thiophene. mdpi.com DFT calculations have been employed to investigate the mechanism of a Palladium(II)-catalyzed reaction, which is proposed to proceed through key steps such as the oxidative addition of a C-H bond and the insertion of CO2 into a metal-carbon bond. mdpi.com The presence of additives like silver salts, ligands, and bases such as lithium tert-butoxide (LiOt-Bu) is crucial for the reaction's success, achieving high yields of the product, tert-butyl thiophene-2-carboxylate. mdpi.com In this catalytic cycle, the CO2 insertion step was identified as the rate-determining step through DFT calculations. mdpi.com

Kinetic Studies and Isotope Effects

Kinetic studies provide experimental evidence to support or refute mechanisms proposed by theoretical calculations. Isotope effect experiments are particularly powerful for identifying the rate-determining step of a reaction.

Kinetic analyses, supported by DFT calculations, have pinpointed different rate-determining steps for thiophene carboxylation depending on the reaction system.

In the Palladium(II)-catalyzed carboxylation of thiophene with CO2, both DFT calculations and kinetic isotope effect experiments concluded that the CO2 insertion step is the rate-determining step . mdpi.com

Conversely, for the base-mediated carboxylation using a cesium carbonate and carboxylate medium, DFT calculations indicate that the initial C–H bond activation (deprotonation) is the rate-determining step . mdpi.com The subsequent CO2 insertion step is calculated to be rapid and barrierless relative to the formed carbanion intermediate. mdpi.com

The kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is a sensitive probe for bond-breaking or bond-forming events at or before the rate-determining step. github.io

In an intermolecular competition experiment, a mixture of a normal substrate (e.g., thiophene) and its deuterated analogue (e.g., deutero-thiophene) are allowed to react simultaneously in the same flask. github.ioresearchgate.net If the C-H bond is broken in the rate-determining step, the lighter isotope (H) will react faster than the heavier isotope (D), leading to a KIE value (kH/kD) greater than 1.

For the palladium-catalyzed carboxylation of thiophene, a kinetic isotope effect experiment was performed to validate the DFT findings. mdpi.com The observation of a KIE helped to confirm that the CO2 insertion into the Pd-C bond, and not the initial C-H activation, was the rate-controlling step in that specific catalytic system. mdpi.com A KIE of 1.4 was measured in one study of a related C-H activation, consistent with a radical-mediated hydrogen atom abstraction. rsc.org

| Conversion (%) | Isotopic Ratio of Product (P_H / P_D) | Calculated KIE (k_H / k_D) |

|---|---|---|

| 10 | 1.42 | 1.4 ± 0.1 |

| 25 | 1.39 | 1.4 ± 0.1 |

| 50 | 1.41 | 1.4 ± 0.1 |

| 75 | 1.38 | 1.4 ± 0.1 |

Note: The data in Table 2 is representative of a KIE experiment and illustrates the consistency of the KIE value across different conversion levels, as described in the cited literature.

Structure-Reactivity Relationship Studies

Computational and theoretical chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. These methods allow for the detailed examination of electronic and steric effects, offering predictions and explanations for experimental outcomes. By modeling molecular orbitals, electrostatic potentials, and reaction energy profiles, researchers can gain a deep, quantitative understanding of why the molecule behaves and reacts the way it does. This knowledge is crucial for predicting the outcomes of reactions and for the rational design of new synthetic pathways and functional molecules.

Computational Assessment of Substituent Effects on Reactivity

The reactivity of the thiophene ring and its carboxylate functional group is profoundly influenced by its substituents. The tert-butyl group, in particular, introduces significant steric hindrance that can dictate reaction pathways and regioselectivity. Computational studies, primarily using Density Functional Theory (DFT), have become indispensable for quantifying these effects.

DFT calculations are employed to determine various molecular properties and reactivity descriptors. Key among these is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.com Reactivity descriptors such as ionization potential, electron affinity, and chemical hardness are derived from these orbital energies to predict how a molecule will behave in a chemical reaction. mdpi.commdpi.com

The electronic nature of other substituents on the thiophene ring also plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, affecting its susceptibility to nucleophilic or electrophilic attack. For instance, in iodolactonization reactions of related thiophene carboxylic acids, electron-donating groups like p-methoxyphenyl were found to stabilize reaction intermediates, leading to higher yields compared to electron-withdrawing groups like m-chlorophenyl. Computational models can successfully reproduce these trends, showing a clear correlation between the electronic properties of the substituent and the activation free energy of the reaction. nih.gov

A computational study on the nucleophilic aromatic substitution (SNAr) of substituted thiophenes demonstrated a linear relationship between the calculated electrophilicity of the thiophene derivative and the activation free energy, providing a quantitative measure of substituent effects. nih.gov The steric bulk of the tert-butyl group is also a deciding factor in controlling reaction outcomes. In the iodolactonization of 3-alkynylthiophene-2-carboxylic acids, the presence of a tert-butyl group directs a regioselective 6-endo-dig cyclization, a result attributed to the stabilization of the transition state by the bulky group. DFT calculations at levels like B3LYP/6-31G(d) can be used to assess the energies of these transition states, comparing the influence of different substituents like tert-butyl versus a smaller methyl group to explain observed selectivity.

Table 1: Impact of Substituent Electronic Properties on Reactivity of Thiophene Derivatives

| Substituent Type | Example Group | Effect on Electron Density | Predicted Impact on Reactivity | Computational Observation | Reference |

|---|---|---|---|---|---|

| Electron-Donating Group (EDG) | p-Methoxyphenyl | Increases electron density in the ring | Stabilizes intermediates in electrophilic reactions | Leads to higher reaction yields (e.g., 73–91%) | |

| Electron-Withdrawing Group (EWG) | m-Chlorophenyl | Decreases electron density in the ring | Destabilizes intermediates in electrophilic reactions | Leads to lower reaction yields (e.g., 70%) | |

| EWG | Nitro (NO₂) | Decreases electron density in the ring | Increases susceptibility to nucleophilic attack | Lowers the activation free energy for SNAr reactions | nih.gov |

| Halogen | Bromo (Br) | Inductively withdrawing, resonantly donating | Increases reactivity compared to iodine substituent | Lower HOMO-LUMO gap compared to iodo-substituted derivative | mdpi.com |

Molecular Modeling for Reaction Design and Optimization

Molecular modeling is a cornerstone of modern chemical process development, enabling the design of new reactions and the optimization of existing ones with greater efficiency. By simulating reaction pathways, chemists can predict potential products, identify rate-limiting steps, and understand complex mechanisms without extensive empirical experimentation.

DFT and Hartree-Fock levels of theory are used to map out the potential energy surfaces of reactions involving thiophene carboxylates. nih.gov This allows for the identification and characterization of reactants, transition states, intermediates, and products. For example, a theoretical study on the carboxylation of thiophene revealed that the C–H bond activation step has a higher energy barrier than the subsequent CO₂ insertion, identifying the initial deprotonation as the slow, rate-determining step of the reaction. mdpi.com This insight is crucial for optimizing reaction conditions, suggesting that efforts should focus on lowering the barrier to C-H cleavage.

Furthermore, computational models can explain subtle but consistent differences in reactivity. A comparative study of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid used DFT and Hartree-Fock calculations to explore their differential reaction yields. nih.govresearchgate.net The models suggested that the higher reactivity of the 2-isomer stems from a specific conformer where an internal hydrogen bond forms between the carboxylic acid proton and the thiophene's sulfur atom. nih.gov This interaction polarizes the carboxylic acid group, making it more susceptible to nucleophilic attack and optimizing the angle of approach for the nucleophile. nih.gov

Molecular modeling also guides the selection of reagents and solvents. The influence of different carboxylate salts as base additives in carboxylation reactions has been studied computationally, showing how the choice of cation (e.g., cesium vs. potassium) and the basicity of the salt affect product yields. mdpi.com Similarly, the effect of solvent polarity can be modeled to understand how it might enhance the activation of certain reagents while avoiding the promotion of side reactions. Molecular dynamics simulations can also provide insights into the behavior of molecules in solution, such as the tendency of tert-butyl groups to accumulate near specific sites on other molecules, which can influence reaction outcomes. nih.gov

Table 2: Application of Molecular Modeling in Reaction Optimization

| Optimization Goal | Modeling Technique | Computational Finding / Prediction | Practical Application | Reference |

|---|---|---|---|---|

| Improve Reaction Yield | DFT, Hartree-Fock | Identifies conformers with enhanced reactivity due to intramolecular interactions (e.g., H-bonding). | Explains why one isomer (thiophene-2-carboxylic acid) is more reactive than another. | nih.gov |

| Control Regioselectivity | DFT (Transition State Analysis) | Calculates transition state energies to show how bulky substituents (e.g., tert-butyl) favor one reaction pathway over another. | Predicts and explains the formation of a single product in cyclization reactions. | |

| Increase Reaction Rate | DFT (Energy Profile Mapping) | Determines the rate-limiting step of a multi-step reaction by finding the highest activation energy barrier. | Directs optimization efforts towards accelerating the slowest step (e.g., C-H activation). | mdpi.com |

| Select Optimal Reagents | DFT Calculations | Evaluates how different base additives or catalysts affect reaction energy barriers. | Guides the choice of the most effective base (e.g., cesium pivalate) for carboxylation. | mdpi.com |

Emerging Research Directions for Tert Butyl Thiophene 2 Carboxylate in Synthetic Organic Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of tert-butyl esters, including tert-butyl thiophene-2-carboxylate (B1233283), is a cornerstone of organic synthesis, often utilized for its protective group capabilities. thieme.de Traditional methods for creating tert-butyl esters often involve using tert-butanol (B103910) or isobutene with strong acids, or employing tert-butylating agents. thieme.de However, these methods can be inefficient and generate significant waste. Modern research is geared towards more sustainable and efficient alternatives.

A significant advancement is the use of flow microreactor systems for the direct tert-butoxylation of carboxylic acids. rsc.org This approach offers a more efficient, versatile, and sustainable process compared to traditional batch methods. rsc.org Another novel method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to facilitate the tert-butylation of carboxylic acids and alcohols quickly and in high yields. thieme.de

The synthesis of the precursor, thiophene-2-carboxylic acid, has also been a focus of optimization. Research has explored catalytic liquid phase aerobic oxidation of 2-acetylthiophene (B1664040) as a greener route. acs.org Furthermore, direct carboxylation of the thiophene (B33073) ring using carbon dioxide in a solvent-free carbonate medium presents a highly sustainable pathway. mdpi.com This reaction can be assisted by various carboxylates, with cesium pivalate (B1233124) showing a significant rate enhancement. mdpi.com Environmentally friendly catalysts, such as potassium tert-butoxide, have also been employed for cycloaddition reactions to produce thiophene carboxylates. researchgate.net

Table 1: Comparison of Catalysts for Thiophene Carboxylation

| Catalyst System | Reactants | Product | Key Advantage | Reference |

|---|---|---|---|---|

| V-, Fe-, or Mo-containing catalysts | Thiophenes, CCl₄, CH₃OH | 2-Thiophenecarboxylic acid derivatives | Good yields (44-85%) | semanticscholar.org |

| Cs₂CO₃ / Carboxylate | Thiophene, CO₂ | Thiophene-2-carboxylate | Solvent-free, utilizes CO₂ | mdpi.com |

Exploration of Novel Catalytic Systems for Thiophene Functionalization

The functionalization of the thiophene ring is crucial for synthesizing a diverse range of derivatives. Researchers are actively exploring novel catalytic systems to achieve high selectivity and efficiency.

Palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful tool for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. acs.org This method demonstrates excellent site- and regioselectivity. acs.org For asymmetric transformations, which are vital for producing chiral molecules, ruthenium-N-heterocyclic carbene (Ru-NHC) catalytic systems and organocatalytic approaches have been successfully employed for the asymmetric hydrogenation and dearomatization of thiophenes. rsc.org Chiral Brønsted bases have also been used to catalyze reactions that lead to axially chiral benzothiophene (B83047) derivatives and thiophene-dearomatized chiral spiranes. rsc.org

Furthermore, the carboxylation of thiophene has been achieved using a cesium carbonate (Cs₂CO₃) mediated system with CO₂, where the addition of a carboxylate co-catalyst significantly influences the reaction outcome. mdpi.com The choice of carbonate and the assisting carboxylate salt's basicity are crucial for the reaction's success. mdpi.com Additionally, copper(I) thiophene-2-carboxylate itself can act as a catalyst in Ullmann coupling reactions. wikipedia.org

Table 2: Catalytic Systems for Thiophene Functionalization

| Catalytic System | Transformation | Substrate | Reference |

|---|---|---|---|

| Palladium/Norbornene (Pd/NBE) | Vicinal Difunctionalization | Thiophenes | acs.org |

| Ruthenium-NHC | Asymmetric Hydrogenation | Thiophene | rsc.org |

| Chiral Brønsted Base | Asymmetric Dearomatization / Cycloaddition | Thiophene derivatives | rsc.org |

Design and Synthesis of Advanced Organic Materials Utilizing the Thiophene-2-carboxylate Scaffold

The thiophene-2-carboxylate scaffold is a key component in the design of advanced organic materials due to the inherent electronic properties of the thiophene ring. mdpi.comnih.gov The aromatic and planar nature of thiophene enhances binding to biological receptors and its structure allows for functionalization to improve properties like selectivity and potency. mdpi.comnih.gov

Thiophene derivatives are integral to the synthesis of conductive polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units is crucial for the performance of these materials. In another vein, thiophene-functionalized dicarboxylic acids have been used to construct metal-organic frameworks (MOFs). acs.org These MOFs can exhibit luminescent properties and have been investigated for sensing environmental contaminants like heavy metal ions and for the removal of pesticides. acs.org

The versatility of the thiophene scaffold extends to biomedical applications, where polythiophenes are being explored for various uses. researchgate.net Additionally, the thiophene nucleus is a recognized pharmacophore, and its derivatives are investigated for a range of biological activities, including as potential anticancer agents. mdpi.comnih.govespublisher.com

Investigation of Undiscovered Reactivity Modes and Stereoselective Transformations

Pushing the boundaries of known chemical reactions involving tert-butyl thiophene-2-carboxylate is a key area of research. This includes uncovering new reactivity patterns and developing highly stereoselective transformations to create complex, three-dimensional molecules.

A significant area of exploration is the asymmetric transformation of the thiophene ring. By designing substrates with a vinylidene ortho-quinone methide (VQM) intermediate, researchers have achieved atroposelective synthesis of benzothiophene derivatives and dearomative intramolecular hetero-[4+2] cycloadditions to yield chiral spiranes with excellent enantioselectivity. rsc.orgrsc.org

Another discovered reactivity mode involves the double deprotonation of thiophene-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA). wikipedia.org This generates a 5-lithio derivative, which serves as a versatile intermediate for introducing substituents at the 5-position of the thiophene ring. wikipedia.org Furthermore, the [3+2] cycloaddition reaction between α-mercapto ketones and propiolates, catalyzed by potassium tert-butoxide, provides a direct route to highly substituted thiophene-3-carboxylates. researchgate.net

Researchers have also investigated the bioisosteric replacement of the ester group in 2-(acylamino)thiophene-3-carboxylates with amide or heterocyclic groups to synthesize new classes of compounds with potentially different biological activities. researchgate.net

Q & A

Q. What are the critical handling and storage conditions for tert-butyl thiophene-2-carboxylate to ensure stability?

- Methodological Answer : this compound is stable under normal laboratory conditions but must be stored in a cool, dry environment (0–6°C recommended for similar thiophene derivatives) . Avoid exposure to strong oxidizing agents, acids, and bases, as these can trigger hazardous decomposition (e.g., release of sulfur oxides and carbon monoxide) . Use inert gas purging (N₂ or Ar) during storage to minimize oxidation. Contradictions in stability data for related compounds suggest verifying batch-specific stability via thermal analysis (DSC/TGA) before large-scale use.

Q. What synthetic routes are recommended for preparing this compound derivatives?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of thiophene using tert-butyl chloroformate in the presence of Lewis acids (e.g., AlCl₃) . For functionalization at the 5-position, electrophilic substitution with nitration or halogenation reagents can be employed, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient). Evidence from analogous γ-keto ester syntheses highlights the importance of controlling reaction temperature (0–5°C) to avoid polyalkylation byproducts .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR (¹H/¹³C): Confirm regioselectivity of substitution via coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and thiophene ring vibrations (C-S at ~680 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., EI-MS for fragmentation patterns) and purity (>98% via HPLC with C18 columns) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of thiophene-2-carboxylate in cross-coupling reactions?

- Methodological Answer : The tert-butyl group reduces electrophilicity at the 2-position, complicating Suzuki-Miyaura couplings. To mitigate this, use Pd(PPh₃)₄ with electron-deficient aryl boronic acids (e.g., p-CF₃-substituted) and elevated temperatures (80–100°C) in toluene/EtOH . Kinetic studies on similar esters suggest monitoring reaction progress via in-situ FTIR to optimize catalyst loading and reaction time .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or stereochemical variations. Implement:

Q. How can surface adsorption properties of this compound impact its environmental persistence in laboratory settings?

- Methodological Answer : Adsorption to indoor surfaces (e.g., glass, polymers) may alter degradation kinetics. Use microspectroscopic techniques (AFM-IR, ToF-SIMS) to map surface interactions . For environmental stability testing, expose the compound to UV light (254 nm) in a controlled chamber and monitor decomposition via GC-MS, noting sulfur oxide byproducts .

Q. What computational methods predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model charge distribution and frontier molecular orbitals. Compare Fukui indices (f⁺ for electrophilic attack) at C3 vs. C5 positions to prioritize reaction sites . Validate predictions experimentally via competitive reactions with bromine in dichloromethane, analyzing product ratios by ¹H NMR .

Data Contradiction and Validation

Q. How should researchers address discrepancies in thermal stability data for this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under nitrogen to determine decomposition onset temperatures. Compare results with TGA-MS to correlate mass loss with gaseous byproducts (e.g., CO₂ at m/z 44) . If literature values conflict, replicate experiments using standardized protocols (e.g., ASTM E537) and report humidity/pressure conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.